Isobutyraldehyde oxime finds use in organic synthesis as a versatile intermediate for various transformations. Its oxime functionality can be readily modified to achieve different functional groups, making it a valuable building block for complex molecules.
Isobutyraldehyde oxime serves as an analytical reagent in various contexts.
Emerging research investigates potential applications of isobutyraldehyde oxime in material science.
Isobutyraldehyde oxime is an organic compound with the chemical formula C₄H₉NO. It consists of four carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom, making it a member of the oxime family. The structure features a hydroxylamine functional group attached to an isobutyraldehyde backbone. This compound is characterized by its colorless liquid form and is known for its distinctive odor reminiscent of wet cereal or straw .
Currently, there's no widely reported research on the specific mechanism of action of isobutyraldehyde oxime in biological systems.
Isobutyraldehyde oxime exhibits biological activity that has garnered interest in various fields. Studies have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Additionally, due to its structural similarity to other biologically active compounds, it may interact with biological systems in ways that warrant investigation .
The synthesis of isobutyraldehyde oxime generally involves the following methods:
Isobutyraldehyde oxime finds applications across several domains:
Research on the interactions of isobutyraldehyde oxime with other compounds has revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for applications in catalysis and materials science. Furthermore, interaction studies indicate that it may influence biological pathways due to its structural characteristics, necessitating further research into its pharmacological effects .
Isobutyraldehyde oxime has several similar compounds that share structural characteristics but differ in functional groups or molecular configurations. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Methylpropanal oxime | C₄H₉NO | Derived from 2-methylpropanal, closely related |
Butanal oxime | C₄H₉NO | Derived from butanal; shows different reactivity |
Acetone oxime | C₃H₇NO | Smaller structure; used in different synthetic routes |
Isobutyraldehyde oxime's unique branching structure (due to the presence of two methyl groups) distinguishes it from these similar compounds, influencing its reactivity and applications .
The most established method for synthesizing isobutyraldehyde oxime involves the condensation of isobutyraldehyde with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of isobutyraldehyde, followed by dehydration to form the oxime [2] [6]. Hydroxylamine hydrochloride is typically used in combination with a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ [2]. The reaction is commonly conducted in ethanol or methanol under reflux conditions, achieving yields of 70–85% within 1–48 hours [2].
Recent advancements have introduced solvent-free methodologies under microwave irradiation, reducing reaction times to 4–15 minutes while maintaining yields above 76% [2]. Ultrasonic irradiation in ethanol with anhydrous sodium sulfate has also been reported to enhance reaction rates, yielding 51–99% product within short durations [2]. Stoichiometric studies indicate that a 1:1 molar ratio of aldehyde to hydroxylamine is sufficient, though excess hydroxylamine (1.2–1.5 equivalents) is often employed to drive the reaction to completion [2].
The reaction pH critically influences both the rate of oxime formation and the stability of intermediates. At physiological pH (7.4), oxime formation occurs six times faster than hydrazone formation, as demonstrated in comparative kinetic studies [3]. Sodium bicarbonate (0.5–3 equivalents) is frequently used to maintain a neutral-to-basic pH (7–9), which suppresses undesirable side reactions such as decladinosylation [4].
The protonation state of hydroxylamine varies with pH:
Salt additives (e.g., 0.5 M NaCl) have been shown to accelerate oxime formation by 30–40% at neutral pH through charge screening effects [3].
Solvent choice profoundly affects reaction efficiency and isomer control:
Solvent | (E)-Oxime Solubility (g/L) | (Z)-Oxime Solubility (g/L) |
---|---|---|
Dichloromethane | 125 | <5 |
Ethyl acetate | 60 | 10 |
Toluene | 20 | 10 |
Dichloromethane (DCM) emerges as the optimal solvent due to its high differential solubility for the (E)-isomer, enabling facile separation of the undesired (Z)-isomer during workup [4]. Polar protic solvents like ethanol improve reactant solubility but may require longer reaction times, while aprotic solvents (e.g., DMF) risk side reactions with hydroxylamine [2].
Recent catalyst innovations include:
Sustainable synthesis routes emphasize:
Microwave irradiation (300 W, 100°C) enables complete conversion in 4 minutes versus 6 hours under conventional heating [2]. Ultrasound (40 kHz, 50°C) reduces particle size and improves mass transfer, yielding 95% product in 30 minutes [2]. Photochemical methods using UV-A light (365 nm) are under investigation for continuous flow applications.
Continuous flow systems address batch process limitations:
Key optimized parameters for industrial production:
Parameter | Optimal Range | Effect on Output |
---|---|---|
Temperature | 60–70°C | Maximizes rate, minimizes decomposition |
Pressure | 1–2 bar | Prevents solvent evaporation |
Stirring rate | 400–600 rpm | Ensures homogeneous mixing |
Sodium bicarbonate | 0.5 equivalents | Maintains pH 7.5–8.0 |
Challenge 1: Isomer control during scale-up
Challenge 2: Catalyst recycling
Challenge 3: Energy-intensive purification
Acute Toxic;Irritant